molecular formula C19H13ClF3N3O2S B2701755 N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477868-66-9

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B2701755
CAS No.: 477868-66-9
M. Wt: 439.84
InChI Key: XTGGZSUMFOVIBF-YCPBAFNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Theoretical Framework

Historical Development of Hydrazide-Hydrazone Compounds

Hydrazide-hydrazone derivatives have been a cornerstone of medicinal chemistry since the mid-20th century, with their discovery catalyzing advancements in antimicrobial and antitumor therapies. The foundational synthesis of these compounds involves the condensation of hydrazides with aldehydes or ketones, a reaction first systematically explored in the 1950s. Early studies identified the azomethine (-NH-N=CH-) linkage as critical for biological activity, enabling interactions with microbial enzymes and cellular receptors through hydrogen bonding and π-π stacking.

The 1960s–1980s saw the clinical deployment of hydrazide-hydrazone-based drugs such as nitrofurazone and furazolidone, which leveraged the moiety’s ability to disrupt DNA synthesis in pathogens. By the 2010s, structural diversification efforts intensified, with researchers synthesizing derivatives bearing heterocyclic appendages to enhance potency. For instance, Pieczonka et al. (2013) reported imidazole-functionalized hydrazide-hydrazones with minimum inhibitory concentrations (MICs) as low as 4 μg/ml against Staphylococcus epidermidis, outperforming nitrofurantoin. Concurrently, hydrazide-hydrazones demonstrated antitubercular activity, with Sriram et al. (2010) identifying 5-nitro-2-furoic acid hydrazones exhibiting MICs of 2.65 µM against Mycobacterium tuberculosis.

Table 1: Evolution of Key Hydrazide-Hydrazone Derivatives
Decade Key Derivative Biological Activity MIC/ZOI Values
1960s Nitrofurazone Antibacterial MIC: 8–16 μg/ml
2010s Imidazole-hydrazones (e.g., 28 ) Anti-staphylococcal MIC: 4 μg/ml
2010s 5-Nitro-2-furoic acid hydrazones Antitubercular MIC: 2.65 µM

Significance of Thiazole and Trifluoromethyl Moieties in Medicinal Chemistry

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has been integral to drug design due to its electronic versatility and metabolic stability. Thiazole derivatives are prevalent in natural products (e.g., vitamin B1) and synthetic drugs, including the antiretroviral ritonavir and the antifungal abafungin. The sulfur atom enhances aromatic electron density, facilitating interactions with hydrophobic enzyme pockets, while the nitrogen atom participates in hydrogen bonding. Chlorination at the 2-position of the thiazole ring, as seen in the target compound, further modulates electron distribution, potentially improving binding affinity to microbial targets.

The trifluoromethyl (-CF$$_3$$) group, a bioisostere for methyl and hydroxyl groups, confers unique physicochemical properties. Its strong electron-withdrawing effect increases lipophilicity, enhancing membrane permeability, while its metabolic resistance prolongs drug half-life. For example, trifluoromethyl-substituted aromatics in anti-inflammatory drugs reduce oxidative deactivation by cytochrome P450 enzymes.

Table 2: Pharmacological Roles of Thiazole and Trifluoromethyl Groups
Moietiy Role in Drug Design Example Drugs
1,3-Thiazole Enhances binding to hydrophobic pockets Ritonavir, Abafungin
Trifluoromethyl Improves metabolic stability Celecoxib, Fluoxetine

Theoretical Basis for Combining Hydrazone, Thiazole, and Trifluoromethyl Groups

The strategic fusion of hydrazide-hydrazone, thiazole, and trifluoromethyl moieties in N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide is grounded in synergistic pharmacophoric principles.

  • Hydrazide-Hydrazone Backbone : The -CONH-N=CH- linkage provides a planar conformation conducive to intercalation with DNA or inhibition of metalloenzymes via chelation. For instance, hydrazones inhibit Mycobacterium tuberculosis methionine aminopeptidases by coordinating to active-site zinc ions.

  • 2-Chloro-1,3-thiazole Substituent : The chloro-thiazole moiety augments electron-deficient character, favoring interactions with bacterial efflux pump proteins. Narisetty et al. (2013) demonstrated that thiazole-containing hydrazones exhibit zone of inhibition (ZOI) values up to 24 mm against Escherichia coli, surpassing ampicillin.

  • Trifluoromethyl-Benzene Group : The -CF$$_3$$ group at the 4-position of the benzene ring enhances lipid solubility, facilitating penetration through Gram-negative bacterial membranes. This modification also reduces susceptibility to oxidative metabolism, as observed in fluorinated antimalarials.

Table 3: Theoretical Contributions of Each Moietiy
Component Contribution to Bioactivity
Hydrazide-hydrazone Chelation, hydrogen bonding
2-Chloro-1,3-thiazole Electron deficiency, membrane interaction
Trifluoromethyl Lipophilicity, metabolic stability

The integration of these groups creates a multifunctional agent capable of targeting diverse microbial pathways while maintaining favorable pharmacokinetic profiles. For example, the thiazole’s sulfur atom may coordinate to bacterial iron-sulfur proteins, while the hydrazone disrupts folate biosynthesis.

Properties

IUPAC Name

N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S/c20-18-24-10-16(29-18)11-28-15-7-1-12(2-8-15)9-25-26-17(27)13-3-5-14(6-4-13)19(21,22)23/h1-10H,11H2,(H,26,27)/b25-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGZSUMFOVIBF-YCPBAFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the reaction of 2-chloro-1,3-thiazole with appropriate reagents under controlled conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the thiazole derivative with a methoxyphenyl compound, often using a base to facilitate the reaction.

    Formation of the hydrazide linkage: The final step involves the reaction of the intermediate compound with a hydrazide derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit promising antimicrobial properties. For instance, derivatives similar to N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide have been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has also been explored, particularly against breast cancer cell lines such as MCF7. In vitro studies have demonstrated its ability to induce cytotoxicity in cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents . The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and biological activity.

Synthesis and Testing

A notable study synthesized derivatives similar to this compound and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial screening using the turbidimetric method and anticancer assays using the Sulforhodamine B assay. Results indicated that specific derivatives exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in microbial resistance and cancer proliferation. These studies reveal insights into how structural modifications can enhance binding affinity and biological efficacy .

Summary of Applications

Application AreaDescription
Antimicrobial ActivityEffective against various bacterial strains including Gram-positive and Gram-negative bacteria.
Anticancer PotentialInduces cytotoxic effects in breast cancer cell lines; potential for further development as an anticancer agent.
Molecular ModelingUtilized in docking studies to predict interactions with biological targets, aiding in drug design efforts.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Carbohydrazides

  • Target Compound : Contains a 2-chloro-1,3-thiazol-5-yl methoxy group on the phenyl ring and a 4-(trifluoromethyl)benzene moiety.
  • Analogues from : N'-(3/4-Methoxy/Chloro/Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide derivatives feature methoxy, chloro, or bromo substituents on the benzylidene ring and a methyl group on the thiazole core. Molecular formulas: C₂₀H₁₆F₃N₃O₂S (methoxy derivatives) vs. C₁₉H₁₃ClF₃N₃OS (chloro derivatives) .

Heterocyclic Modifications

  • Thiadiazole Derivatives () :
    • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine replaces the thiazole with a 1,3,4-thiadiazole ring. This modification reduces steric bulk but retains insecticidal activity due to the chloro substituent .
  • Triazole Derivatives () :
    • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

Spectral and Physical Properties

Table 1: Comparative Spectral Data

Compound Class Key IR Bands (cm⁻¹) ¹H-NMR Features (δ, ppm) Molecular Formula
Target Compound νC=O (~1660–1680) Aromatic H: 7.2–8.3; CH=N: ~8.5 C₂₀H₁₄ClF₃N₄O₂S (calculated)
Methoxy-Benzylidene Analogues νC=O (1663–1682); νNH (3150–3319) Methoxy: ~3.8; Thiazole H: 6.9–7.5 C₂₀H₁₆F₃N₃O₂S
Triazole-Thiones () νC=S (1247–1255); νNH (3278–3414) Triazole H: 7.8–8.1; SO₂: ~7.5 C₂₁H₁₅F₂N₃O₂S₂
  • Mass Spectrometry : The target compound’s molecular ion (m/z) is expected near 484.8 (M+H⁺), similar to analogues with trifluoromethyl groups (e.g., m/z 435.1 for C₁₉H₁₃ClF₃N₃OS) .

Biological Activity

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide (CAS No. 477868-66-9) is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a trifluoromethyl group, both of which are known to influence biological interactions significantly. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H13ClF3N3O2SC_{19}H_{13}ClF_3N_3O_2S with a molecular weight of 439.84 g/mol. The compound has a predicted density of 1.42g/cm31.42\,g/cm^3 and a pKa value of approximately 11.2211.22, indicating its acidic properties in biological systems .

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and hydrazone functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of the chloro and trifluoromethyl groups enhances their lipophilicity, facilitating better membrane penetration and increased antimicrobial potency .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : The compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for similar hydrazone derivatives ranged from 10 to 34 μM .
  • Cyclooxygenases : Studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. The inhibition of COX enzymes could provide therapeutic benefits in conditions such as arthritis .
  • Lipoxygenases : The compound's structural features suggest potential activity against lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play a role in inflammation .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer). Results indicated that the compound exhibits cytotoxic effects with IC50 values suggesting significant potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole-based hydrazones, including derivatives of this compound, revealed strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes due to lipophilic interactions facilitated by the trifluoromethyl group.

Study 2: Enzyme Inhibition Profile

Research on enzyme inhibition highlighted that compounds structurally related to this compound exhibited dual inhibition against AChE and BChE with IC50 values ranging from 7.7 μM to 34 μM. This dual activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-(trifluoromethyl)benzenecarbohydrazide and a substituted benzaldehyde derivative. Key steps include:

  • Intermediate preparation : React 2-chloro-5-(chloromethyl)-1,3-thiazole with 4-hydroxybenzaldehyde to form 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde.
  • Hydrazone formation : Condense the aldehyde intermediate with 4-(trifluoromethyl)benzenecarbohydrazide under reflux in ethanol, catalyzed by acetic acid .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for isolation.

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionSource
SolventEthanol
Temperature70–80°C (reflux)
CatalystAcetic acid (5 mol%)
Reaction Time6–8 hours

Q. What spectroscopic and crystallographic methods are recommended for characterization?

Methodological Answer:

  • X-ray crystallography : Resolve the (E)-configuration of the hydrazone bond and confirm molecular geometry .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., imine proton at δ 8.3–8.5 ppm, thiazole protons at δ 6.7–7.1 ppm) .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm1^{-1}) and hydrazone (C=N, ~1600 cm1^{-1}) stretches .
  • DFT calculations : Validate electronic structure and compare with experimental data .

Q. How can researchers design initial biological activity screening assays?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Test for α-glucosidase or acetylcholinesterase inhibition via spectrophotometric methods .

Advanced Research Questions

Q. How can molecular docking and DFT calculations elucidate interactions with biological targets?

Methodological Answer:

  • Docking protocols : Use AutoDock Vina to model binding to targets (e.g., bacterial dihydrofolate reductase or human kinases). Set grid boxes to cover active sites and apply Lamarckian genetic algorithms .
  • DFT parameters : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps and HOMO-LUMO gaps for reactivity analysis .

Q. Table 2: Docking Scores for Hypothetical Targets

Target ProteinBinding Affinity (kcal/mol)Source
DHFR (E. coli)-8.2
EGFR Kinase-7.9

Q. How can discrepancies between experimental and computational data be resolved?

Methodological Answer:

  • Multi-technique validation : Compare X-ray crystallography (bond lengths/angles) with DFT-optimized structures .
  • Dynamic simulations : Run molecular dynamics (MD) in GROMACS to assess conformational stability of the hydrazone bond under physiological conditions .
  • Error analysis : Re-examine NMR sample purity (e.g., residual solvents affecting shifts) or DFT basis set limitations .

Q. What in vitro/in vivo models are suitable for pharmacokinetic and toxicity studies?

Methodological Answer:

  • In vitro ADME : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability .
  • In vivo toxicity : Administer 50–200 mg/kg doses in rodent models; monitor liver/kidney function via serum biomarkers (ALT, creatinine) .

Q. How can structural modifications enhance bioactivity?

Methodological Answer:

  • Substituent effects : Replace the trifluoromethyl group with nitro or cyano to modulate electron-withdrawing properties .
  • Thiazole ring variations : Introduce methyl or phenyl groups to the thiazole moiety and assess antimicrobial potency via SAR studies .

Q. Table 3: Bioactivity of Analogues

SubstituentMIC (μg/mL) S. aureusSource
-CF3_3 (parent)12.5
-NO2_26.2
-CN8.7

Q. What strategies improve compound stability during storage?

Methodological Answer:

  • Storage conditions : Store at -20°C in amber vials under argon to prevent photodegradation/hydrolysis .
  • Lyophilization : Prepare stable lyophilized powders using trehalose as a cryoprotectant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.